![molecular formula C20H17F3N4O3S2 B4626328 ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)
ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various organic reactions, including cyclization of thioamide with chloroacetoacetate, leading to yields above 60% for related thiazole derivatives (Tang Li-jua, 2015). Additionally, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives are synthesized through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, showcasing the molecule's complex synthetic pathway (H. M. Mohamed, 2021).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction techniques, as in the study of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, where the crystal structure provided insights into the molecule's spatial configuration (L. Minga, 2005).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including Knoevenagel-cyclocondensation and reactions with electrophilic reagents, producing derivatives with potential biological activities. The flexibility in their chemical reactions underlines the compounds' synthetic versatility and potential for functional group modifications (B. Kumar, B. Banerjee, G. Brahmachari, V. Gupta, 2018).
Scientific Research Applications
Diverse Trifluoromethyl Heterocycles Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a precursor for synthesizing various trifluoromethyl heterocycles, including thiazoles. This compound can undergo rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions to produce trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing the versatility of ethyl 2-diazo compounds in creating a broad spectrum of trifluoromethyl heterocycles either directly or with minimal additional steps (Honey et al., 2012).
Molluscicidal Thiazolopyrimidines
Ethyl chloroformate/DMF mixture facilitates the ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to yield 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one. This process is part of synthesizing new thiazolopyrimidines with potential molluscicidal properties, indicating the application of such compounds in controlling schistosomiasis by targeting B. alexandrina snails (El-Bayouki & Basyouni, 1988).
Synthesis of Complex Thiazolyl Pyridine Derivatives
The synthesis of the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, integral to macrocyclic antibiotics like GE 2270 A, demonstrates the complex chemical manipulations possible with thiazole derivatives. This process involves multiple conversions and reactions, showcasing the intricate chemistry involved in producing such a compound and its potential applications in antibiotic synthesis (Okumura et al., 1998).
properties
IUPAC Name |
ethyl 4-[[3-cyano-4-(furan-2-yl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-2-(ethylamino)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S2/c1-3-25-19-26-13(16(32-19)18(28)29-4-2)10-31-17-12(9-24)11(14-6-5-7-30-14)8-15(27-17)20(21,22)23/h5-8H,3-4,10H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUNZTANJOPRHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)OCC)CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CO3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[3-cyano-4-(furan-2-yl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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